THJ2201

Description

Structure

3D Structure

Properties

IUPAC Name |

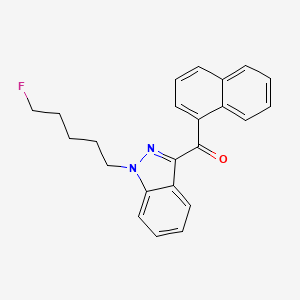

[1-(5-fluoropentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULWRYKFTVFPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901010029 | |

| Record name | THJ-2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801552-01-1 | |

| Record name | THJ 2201 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801552-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THJ-2201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THJ-2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THJ-2201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7P051IW0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of THJ-2201 on CB1 Receptors

Abstract

THJ-2201 is a potent indazole-based synthetic cannabinoid that has been identified in designer drug products. As a structural analog of AM-2201, it exhibits high affinity and efficacy at the cannabinoid type 1 (CB1) receptor. This document provides a comprehensive overview of the mechanism of action of THJ-2201 at the CB1 receptor, consolidating available quantitative data, detailing experimental methodologies, and illustrating key signaling pathways. The information presented is intended to support research, forensic, and drug development efforts related to this compound.

Introduction

THJ-2201, chemically known as --INVALID-LINK--methanone, is a synthetic cannabinoid receptor agonist (SCRA)[1]. It is structurally analogous to other well-characterized synthetic cannabinoids like AM-2201, with the key difference being the replacement of the indole core with an indazole ring[2]. Like many SCRAs, THJ-2201 was designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but often demonstrates significantly higher potency and a distinct pharmacological profile[3]. Its high affinity for the CB1 receptor is the primary driver of its potent psychoactive effects[4][5]. Understanding its detailed mechanism of action is crucial for predicting its physiological effects, assessing its toxicological profile, and developing potential therapeutic interventions or antidotes.

Binding Characteristics at the CB1 Receptor

THJ-2201 demonstrates a high binding affinity for the CB1 receptor, a key characteristic underlying its potency. In vitro binding assays have been employed to quantify this interaction. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand.

Table 1: CB1 Receptor Binding Affinity of THJ-2201

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| THJ-2201 | Human CB1 | 1.34 nM | [2] |

This nanomolar affinity indicates a strong and specific interaction between THJ-2201 and the CB1 receptor, comparable to or exceeding that of many other synthetic cannabinoids[5].

Functional Activity and Efficacy

Beyond binding, the functional activity of THJ-2201 at the CB1 receptor determines its biological effect. Pharmacological studies have consistently characterized THJ-2201 as a full agonist at the CB1 receptor[2][4][5]. This means it can activate the receptor to its maximal capacity, unlike partial agonists such as Δ⁹-THC[3].

The potency of an agonist is measured by its half-maximal effective concentration (EC50), the concentration at which it produces 50% of its maximal effect. While specific EC50 values for THJ-2201 from functional assays are not consistently reported across all cited literature, studies confirm it acts as a full agonist with nanomolar potency[5]. The Department of Health and Human Services (HHS) concluded that THJ-2201 is more potent than Δ⁹-THC and exhibits activity similar to other potent Schedule I synthetic cannabinoids like JWH-018 and AM-2201[4].

Table 2: Functional Activity Profile of THJ-2201 at CB1 Receptors

| Parameter | Description | Finding for THJ-2201 | References |

| Agonist Type | Describes the ligand's ability to produce a maximal receptor response. | Full Agonist | [2][4][5] |

| Potency | The concentration required to produce a defined effect. | High, with nanomolar potency | [5] |

| Relative Potency | Comparison of potency to a standard compound. | More potent than Δ⁹-THC | [4] |

| Antagonist Activity | The ability to block or dampen agonist-mediated receptor responses. | No antagonist activity observed | [4] |

CB1 Receptor-Mediated Signaling Pathways

Activation of the CB1 receptor by THJ-2201 initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o[3][6].

The canonical signaling pathway involves:

-

G-Protein Activation: Agonist binding causes a conformational change in the CB1 receptor, leading to the activation of the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP)[6].

-

Modulation of Ion Channels: The dissociated Gβγ subunit acts on ion channels, leading to the inhibition of voltage-gated calcium channels (N-type) and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels[3][6].

This combination of signaling events ultimately leads to a dampening of neuronal activity and a reduction in neurotransmitter release from presynaptic terminals[6].

Beyond the canonical pathway, studies show that THJ-2201's interaction with the CB1 receptor can also modulate mitochondrial activity, leading to a reduction in intracellular ATP levels[7][8][9]. Furthermore, its effects on promoting neuronal differentiation in vitro are dependent on CB1 receptor activation, as these effects are reversed by a selective CB1 antagonist[3][10].

Experimental Protocols

The characterization of THJ-2201's mechanism of action relies on a variety of established in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of THJ-2201 for the CB1 receptor.

-

General Protocol:

-

Preparation of Membranes: Cell membranes expressing a high density of human CB1 receptors (e.g., from HEK-293 cells) are prepared.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (THJ-2201).

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of THJ-2201 that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation Assay)

These assays measure the functional consequence of receptor binding, such as the inhibition of adenylyl cyclase.

-

Objective: To determine the functional activity (agonist/antagonist) and potency (EC50) of THJ-2201 at the CB1 receptor.

-

General Protocol:

-

Cell Culture: Cells expressing the CB1 receptor (e.g., HEK-293 or AtT-20 cells) are cultured.

-

Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Treatment: Cells are then treated with varying concentrations of the test compound (THJ-2201).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of THJ-2201. The EC50 and Emax (maximum effect) values are determined from this curve to characterize the compound's potency and efficacy.

-

Conclusion

THJ-2201 is a potent, high-affinity, full agonist of the CB1 receptor. Its mechanism of action follows the canonical pathway for cannabinoid agonists, involving the activation of Gαi/o proteins, subsequent inhibition of adenylyl cyclase, and modulation of key ion channels, which collectively suppress neuronal activity. The nanomolar binding affinity and full agonism account for its high potency, which exceeds that of Δ⁹-THC. The detailed understanding of its pharmacology, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the scientific and medical communities addressing the challenges posed by the emergence of novel synthetic cannabinoids.

References

- 1. Thj 2201 | C23H21FN2O | CID 91864533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. THJ-2201 - Wikipedia [en.wikipedia.org]

- 3. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. regulations.gov [regulations.gov]

- 5. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The synthetic cannabinoid THJ-2201 modulates mitochondrial activity and enhances mitochondrial recruitment to newly-forming neurites during neurodifferentiation of NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of THJ-2201?

For Researchers, Scientists, and Drug Development Professionals

Abstract

THJ-2201 is a potent synthetic cannabinoid that has emerged as a compound of interest in forensic and pharmacological research. As an indazole-based analog of AM-2201, it exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, pharmacology, and analytical methods for THJ-2201. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to support further research and understanding of this compound.

Chemical Identity and Properties

THJ-2201, chemically known as --INVALID-LINK--methanone, is a synthetic cannabinoid characterized by an indazole core structure.[1][2] This distinguishes it from earlier generations of synthetic cannabinoids, such as AM-2201, which are based on an indole core.[1] The replacement of the indole with an indazole moiety is a key structural feature of THJ-2201.

The chemical and physical properties of THJ-2201 are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | --INVALID-LINK--methanone | [1][2] |

| Synonyms | AM-2201 indazole analog, EAM-2201 | [3] |

| Molecular Formula | C23H21FN2O | [1][2] |

| Molar Mass | 360.432 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| CAS Number | 1801552-01-1 | [1] |

Synthesis

The synthesis of THJ-2201, while not extensively detailed in publicly available literature for this specific compound, can be inferred from general methods for the synthesis of N-1-alkylated indazole-based synthetic cannabinoids. The process typically involves two key steps: N-alkylation of the indazole ring followed by the addition of the naphthoyl group.

A plausible synthetic route is outlined below:

Step 1: N-Alkylation of 1H-indazole-3-carboxylic acid. The starting material, 1H-indazole-3-carboxylic acid, is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This is followed by the addition of 1-bromo-5-fluoropentane to alkylate the N-1 position of the indazole ring. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

Step 2: Friedel-Crafts Acylation. The resulting N-(5-fluoropentyl)-1H-indazole-3-carboxylic acid is then converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. In the final step, the naphthoyl group is introduced via a Friedel-Crafts acylation reaction. The acyl chloride is reacted with naphthalene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to yield THJ-2201.

Pharmacology

Mechanism of Action

THJ-2201 functions as a potent, full agonist at both the CB1 and CB2 cannabinoid receptors.[1] Its high affinity for these receptors is comparable to other potent synthetic cannabinoids.

| Receptor | Binding Affinity (Ki) | Reference |

| CB1 | 1.34 nM | [1] |

| CB2 | 1.32 nM | [1] |

Signaling Pathway

Activation of the CB1 receptor by THJ-2201 initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The activated G-protein also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively result in a decrease in neuronal excitability and neurotransmitter release.

Experimental Protocols

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of THJ-2201.

Methodology: A solution of the THJ-2201 standard is prepared in a suitable organic solvent (e.g., methanol or acetonitrile). The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or semi-polar column like a 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up to allow for the separation of the analyte from any impurities. The eluent from the GC is then introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded. The resulting mass spectrum of the sample is compared to a reference spectrum of THJ-2201 for identification. Purity is determined by the relative area of the THJ-2201 peak in the chromatogram.

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effects of THJ-2201 on a cell line.

Cell Line: NG108-15 (neuroblastoma x glioma hybrid) cells.

Methodology:

-

Cell Seeding: NG108-15 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of THJ-2201 (typically ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells. The medium is then removed, and the formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The concentration of THJ-2201 that causes a 50% reduction in cell viability (IC50) can be calculated.

Neurite Outgrowth Assay

Objective: To evaluate the effect of THJ-2201 on neuronal differentiation.

Cell Line: NG108-15 cells.

Methodology:

-

Cell Seeding: NG108-15 cells are seeded onto plates coated with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote neuronal differentiation.

-

Differentiation Induction: The growth medium is replaced with a differentiation medium, which typically contains reduced serum and differentiation-inducing agents (e.g., retinoic acid or forskolin).

-

Compound Treatment: The differentiation medium is supplemented with various concentrations of THJ-2201 or a vehicle control.

-

Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite outgrowth.

-

Fixation and Staining: The cells are fixed with paraformaldehyde and then permeabilized. Neurites are visualized by staining with an antibody against a neuronal marker, such as β-III-tubulin, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The cells are imaged using a fluorescence microscope. Neurite length and the number of neurite-bearing cells are quantified using image analysis software. The results are compared between the treated and control groups to determine the effect of THJ-2201 on neurite outgrowth.

Legal Status

THJ-2201 is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] Its legal status may vary in other countries, and researchers should consult their local regulations before acquiring or working with this compound.

Conclusion

THJ-2201 is a potent indazole-based synthetic cannabinoid with high affinity for CB1 and CB2 receptors. Its unique chemical structure and pharmacological profile make it a subject of significant interest for both forensic and pharmacological research. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field, facilitating further investigation into the properties and effects of this compound.

Disclaimer: THJ-2201 is a controlled substance and should only be handled by authorized personnel in a research setting in compliance with all applicable laws and regulations. This document is for informational purposes only and does not endorse the use of this compound outside of legitimate scientific research.

References

Pharmacological Profile of the Synthetic Cannabinoid THJ-2201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

THJ-2201 is an indazole-based synthetic cannabinoid that has been identified as a potent agonist of the cannabinoid receptors. As a structural analog of AM-2201, where the central indole ring is replaced by an indazole moiety, THJ-2201 has been a compound of interest in forensic and pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of THJ-2201, focusing on its receptor binding affinity, functional activity, and metabolic pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for THJ-2201, providing a clear comparison of its pharmacological properties.

Table 1: Receptor Binding Affinity of THJ-2201

| Receptor | Ki (nM) |

| CB1 | 1.34[1] |

| CB2 | 1.32[1] |

Table 2: Functional Activity of THJ-2201

| Assay | Parameter | Result |

| Functional Agonism | Agonist Type | Full Agonist[1] |

| cAMP Inhibition Assay | Rank Order of Potency | Δ9-THC ≈ RCS-4 ≈ THJ-2201 |

Table 3: In Vitro Metabolism of THJ-2201 in Human Hepatocytes

| Metabolite Group | Number of Metabolites/Isomers | Major Metabolic Pathways |

| 19 | 46 | Monohydroxylation at the naphthyl moiety, Oxidative defluorination |

Table 4: Cytochrome P450 Isoenzymes Involved in THJ-2201 Metabolism

| CYP Isoenzyme | Contribution to Metabolism |

| CYP2B6 | Significant |

| CYP2C19 | Significant |

| CYP3A4 | Significant |

| CYP3A5 | Significant |

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol outlines a general method for determining the binding affinity (Ki) of THJ-2201 for cannabinoid receptors, based on standard industry practices.

1. Membrane Preparation:

-

Membranes are prepared from cells stably expressing human CB1 or CB2 receptors.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[2]

2. Assay Conditions:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940), and varying concentrations of the unlabeled test compound (THJ-2201).

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[2]

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard cannabinoid agonist.

-

The concentration of THJ-2201 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Functional Activity Assay (cAMP Inhibition)

This protocol describes a general method to assess the functional activity of THJ-2201 as a CB1/CB2 receptor agonist by measuring the inhibition of adenylyl cyclase activity.

1. Cell Culture and Treatment:

-

Cells expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Cells are then treated with varying concentrations of THJ-2201.

-

To stimulate cAMP production, cells are co-treated with forskolin, an adenylyl cyclase activator.

2. Measurement of cAMP Levels:

-

Intracellular cAMP levels are measured using various methods, such as competitive enzyme immunoassays (EIA) or bioluminescence resonance energy transfer (BRET)-based biosensors.[4]

-

For EIA, cell lysates are incubated in plates coated with an anti-cAMP antibody, and a labeled cAMP conjugate competes with the cAMP in the sample for antibody binding. The signal is inversely proportional to the amount of cAMP in the sample.

3. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of THJ-2201 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined from the dose-response curve.

-

The maximum inhibition achieved (Emax) is also determined from the curve.

In Vitro Metabolism Study (Human Hepatocytes)

This protocol details a general procedure for investigating the metabolic fate of THJ-2201 using human hepatocytes.

1. Hepatocyte Culture and Incubation:

-

Cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions.

-

Once the cells are viable and have formed a monolayer, they are incubated with a specific concentration of THJ-2201 (e.g., 10 µmol/L) in a suitable incubation medium.[5][6]

-

The incubation is carried out for a defined period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO2.[5][6]

2. Sample Preparation:

-

After incubation, the medium and cell lysate are collected.

-

Proteins are precipitated by adding an organic solvent like acetonitrile.

-

The samples are centrifuged, and the supernatant is collected for analysis.

3. Metabolite Identification:

-

The samples are analyzed using high-resolution mass spectrometry (HR-MS), typically coupled with liquid chromatography (LC-HRMS).[6]

-

Metabolites are identified based on their accurate mass, retention time, and fragmentation patterns compared to the parent compound and predicted metabolic transformations.

Visualizations

Cannabinoid Receptor Signaling Pathway

Caption: Agonist binding of THJ-2201 to cannabinoid receptors activates inhibitory G-proteins.

Experimental Workflow for In Vitro Metabolism

Caption: A typical workflow for identifying metabolites of THJ-2201 using in vitro methods.

References

- 1. In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Synthetic Cannabinoids JWH-122 and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Vitro Effects of THJ-2201 on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of the synthetic cannabinoid THJ-2201 on neuronal cells. The information is compiled from recent scientific literature to serve as a comprehensive resource for researchers in neuroscience, toxicology, and pharmacology. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of THJ-2201 on the NG108-15 neuroblastoma x glioma cell line. These cells are a widely used model for studying neuronal differentiation and neurotoxicity.

| Parameter | THJ-2201 Concentration | Result | Reference |

| Cell Viability (MTT Assay) | ≤ 1 µM | No significant effect on cell viability. | [1][2] |

| Cell Proliferation | ≤ 1 µM | No significant effect on cell proliferation. | [1][2] |

| Mitochondrial Function | 1 pM | Increased mitochondrial membrane potential (hyperpolarization) indicated by increased TMRE accumulation. | [2][3] |

| Neuronal Differentiation | 1 pM (single dose) | Approximately 2-fold increase in differentiation ratio and total neurite length. | [3][4][5] |

| Neuronal Markers | 1 nM | Decreased expression of p73. No significant change in β3-tubulin, synaptophysin, or PSD-95 expression. | [1] |

| Intracellular ATP Levels | Not specified | No alterations detected in undifferentiated cells. | [1][4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the in-vitro effects of THJ-2201 on neuronal cells.

Cell Culture and Differentiation

-

Cell Line: NG108-15 (mouse neuroblastoma x rat glioma hybrid cells).

-

Maintenance Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation Induction: To induce neuronal differentiation, the maintenance medium is replaced with a differentiation medium containing agents like forskolin and retinoic acid.[5] THJ-2201 or a vehicle control (e.g., 0.1% DMSO) is added to the differentiation medium.[4]

Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Seed NG108-15 cells in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of THJ-2201 for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Neutral Red (NR) Inclusion Assay: This assay assesses lysosomal integrity.

-

Follow steps 1 and 2 from the MTT assay protocol.

-

Incubate cells with a medium containing neutral red dye, which is taken up and stored in the lysosomes of viable cells.

-

Wash the cells to remove excess dye.

-

Extract the dye from the lysosomes using a destaining solution.

-

Measure the absorbance of the extracted dye.

-

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of plasma membrane integrity.

-

Follow steps 1 and 2 from the MTT assay protocol.

-

Collect the cell culture supernatant.

-

Incubate the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Measure the absorbance to quantify the amount of LDH released.

-

Mitochondrial Membrane Potential Assay

-

TMRE (Tetramethylrhodamine, Ethyl Ester) Staining: TMRE is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

-

Culture and treat NG108-15 cells with THJ-2201 as described above.

-

Incubate the cells with a low concentration of TMRE.

-

Wash the cells to remove any non-accumulated dye.

-

Analyze the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in TMRE fluorescence indicates mitochondrial hyperpolarization.[2][3]

-

Neurite Outgrowth Analysis

-

Induce differentiation of NG108-15 cells in the presence of THJ-2201.

-

After a set period (e.g., 72 hours), capture images of the cells using a microscope.

-

Quantify neurite outgrowth using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows involved in studying the in-vitro effects of THJ-2201 on neuronal cells.

Caption: CB1 Receptor-Mediated Signaling of THJ-2201 in Neuronal Cells.

Caption: Experimental Workflow for Assessing THJ-2201 Cytotoxicity.

Caption: Workflow for Analyzing THJ-2201's Effect on Neuronal Differentiation.

References

- 1. mdpi.com [mdpi.com]

- 2. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

THJ-2201 as a research chemical for neurological studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

THJ-2201, a synthetic cannabinoid of the indazole-based class, has emerged as a significant compound in neurological research. As a potent agonist for both central cannabinoid receptor 1 (CB1) and peripheral cannabinoid receptor 2 (CB2), its activity profile offers a valuable tool for investigating the endocannabinoid system's role in neural processes. This technical guide provides a comprehensive overview of THJ-2201, including its chemical properties, pharmacological profile, and detailed protocols for in vitro neurological studies. The information compiled herein is intended to support researchers in designing and executing rigorous experiments to explore the neurological effects of this compound.

Chemical and Physical Properties

THJ-2201, systematically named --INVALID-LINK--methanone, is a structural analog of the synthetic cannabinoid AM-2201, with the core indole structure replaced by an indazole base.[1] This modification classifies it as a naphthoylindazole.[1] The compound is typically available as a crystalline solid or a fine, off-white powder.[2] It is highly lipophilic, demonstrating good solubility in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO), but has low solubility in water.[3]

| Property | Value | Reference |

| Systematic Name | --INVALID-LINK--methanone | [1] |

| Common Names | THJ-2201, AM-2201 indazole analog, 5-fluoropentyl JWH 018 indazole analog | [1] |

| Molecular Formula | C₂₃H₂₁FN₂O | [1] |

| Molecular Weight | 360.43 g/mol | [1] |

| Appearance | Crystalline solid, off-white powder | [2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), insoluble in water | [1][3] |

| Legal Status | Schedule I controlled substance in the United States and other jurisdictions | [4] |

Pharmacological Profile

THJ-2201 is a potent full agonist at both the CB1 and CB2 receptors. Its high affinity for these receptors makes it a powerful tool for probing the functional consequences of cannabinoid receptor activation in the nervous system.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 1.34 nM | [1] |

| Binding Affinity (Ki) | CB2 | 1.32 nM | [1] |

| Functional Activity | CB1/CB2 | Full Agonist | [1] |

| In Vivo Toxicity (LD50, oral in mice) | N/A | 822.20 mg/kg | [5] |

Experimental Protocols for Neurological Studies

The following protocols are compiled from established methodologies and studies involving THJ-2201 and other synthetic cannabinoids. These should be adapted and optimized for specific experimental conditions.

In Vitro Neuronal Differentiation Assay using NG108-15 Cells

This protocol is designed to assess the effect of THJ-2201 on neuronal differentiation.

Materials:

-

NG108-15 neuroblastoma x glioma cells

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Differentiation medium (DMEM with 1% FBS, 10 µM retinoic acid, 30 µM forskolin)

-

THJ-2201 stock solution (in DMSO)

-

CB1 receptor antagonist (e.g., SR141716A) for mechanism-of-action studies

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed NG108-15 cells in multi-well plates at a density that allows for neurite outgrowth observation without overcrowding (e.g., 2 x 10⁴ cells/cm²).[6] Allow cells to adhere overnight in standard culture medium.

-

Induction of Differentiation: Replace the culture medium with differentiation medium.[7]

-

Treatment: Add THJ-2201 to the differentiation medium at desired final concentrations (e.g., 1 pM to 1 µM).[8] A vehicle control (DMSO) should be run in parallel. For antagonist studies, pre-incubate cells with the antagonist (e.g., 500 nM SR141716A) for 20-30 minutes before adding THJ-2201.[8]

-

Incubation: Incubate the cells for 72 hours, with or without media changes and re-addition of the compound, depending on the experimental design (single vs. repeated exposure).[9]

-

Analysis of Neurite Outgrowth:

-

Capture images of the cells using a microscope.

-

Quantify neuronal differentiation by measuring parameters such as the percentage of cells with neurites, total neurite length, and number of branches per cell. Image analysis software can be used for this purpose.

-

Differentiation ratios can be calculated as the number of newly formed neurites per total cell number.[8]

-

Cell Viability Assessment using MTT Assay

This assay determines the effect of THJ-2201 on the metabolic activity of neuronal cells, which is an indicator of cell viability.

Materials:

-

Neuronal cells (e.g., NG108-15)

-

THJ-2201

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of THJ-2201 for a specified period (e.g., 24 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[10]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[11] The intensity of the color is proportional to the number of viable cells.

Assessment of Mitochondrial Membrane Potential using TMRE Assay

This assay is used to investigate the impact of THJ-2201 on mitochondrial function.

Materials:

-

Neuronal cells

-

THJ-2201

-

TMRE (Tetramethylrhodamine, Ethyl Ester) dye

-

Assay buffer

-

FCCP (a mitochondrial uncoupler, as a positive control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with THJ-2201 as described for the MTT assay.

-

Cell Labeling: Dilute the TMRE dye in assay buffer to the working concentration (e.g., 200 nM).[12] Add the TMRE solution to each well and incubate for 15-30 minutes at 37°C.[12]

-

Washing: Gently discard the media and wash the cells 3-4 times with assay buffer.[12]

-

Fluorescence Measurement: Add fresh assay buffer to the wells and measure the fluorescence at an excitation/emission of approximately 549/575 nm.[12] A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

Cannabinoid Receptor (CB1) Activation Assay

This protocol provides a general framework for assessing the agonistic activity of THJ-2201 at the CB1 receptor.

Materials:

-

Cells stably expressing human CB1 receptors (e.g., HEK293 or U2OS cells)

-

Assay buffer

-

THJ-2201

-

Known CB1 agonist (e.g., WIN55,212-2 or CP55940) as a positive control

-

Assay-specific detection reagents (e.g., for measuring cAMP levels or β-arrestin recruitment)

Procedure:

-

Cell Preparation: Culture and seed the CB1-expressing cells in the appropriate assay plate.

-

Compound Addition: Add varying concentrations of THJ-2201, the positive control agonist, and a vehicle control to the wells.

-

Incubation: Incubate the plate for the time specified by the assay manufacturer (typically 30 minutes to 2 hours) at 37°C.[13]

-

Signal Detection: Measure the cellular response according to the specific assay format. This could involve measuring changes in intracellular cAMP levels, calcium mobilization, or β-arrestin recruitment.[14][15]

-

Data Analysis: Plot the response as a function of the compound concentration to determine the EC50 value, which represents the concentration of THJ-2201 that elicits a half-maximal response.

Synthesis Overview

A representative synthesis would likely involve:

-

N-Alkylation: Reacting 1H-indazole-3-carboxylic acid with a 5-fluoropentyl halide (e.g., 1-bromo-5-fluoropentane) in the presence of a base (e.g., sodium hydride) in a suitable solvent like dimethylformamide (DMF).[16]

-

Naphthoylation: The resulting N-alkylated indazole is then coupled with naphthalene-1-carbonyl chloride. This can be achieved through various coupling methods, potentially involving the conversion of the carboxylic acid to an acid chloride followed by a Friedel-Crafts acylation type reaction with naphthalene, or by using a coupling agent.

Visualizations

Signaling Pathway of THJ-2201 at the CB1 Receptor

Caption: Agonist binding of THJ-2201 to the CB1 receptor.

Experimental Workflow for In Vitro Neurological Assessment

Caption: Workflow for assessing THJ-2201's neurological effects.

Conclusion

THJ-2201 is a valuable research tool for investigating the endocannabinoid system's influence on neurological processes. Its high potency as a CB1 and CB2 receptor agonist allows for the robust interrogation of cannabinoid signaling pathways. The experimental protocols provided in this guide offer a foundation for conducting in vitro studies to elucidate the effects of THJ-2201 on neuronal differentiation, viability, and mitochondrial function. As with any potent psychoactive compound, appropriate safety and handling procedures are paramount. Researchers should be aware of the legal and regulatory status of THJ-2201 in their respective jurisdictions. Further research into the in vivo effects and detailed metabolic pathways of THJ-2201 will continue to enhance our understanding of its complex neurological impact.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. researchgate.net [researchgate.net]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. Thj 2201 | C23H21FN2O | CID 91864533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. www.lisbonaddictions.eu [lisbonaddictions.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. assaygenie.com [assaygenie.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. innoprot.com [innoprot.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. diva-portal.org [diva-portal.org]

In-Depth Technical Guide to the Synthesis and Characterization of THJ-2201

For Researchers, Scientists, and Drug Development Professionals

Abstract

THJ-2201, a potent synthetic cannabinoid, has garnered significant attention within the scientific community due to its pharmacological properties as a full agonist of the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the synthesis and characterization of THJ-2201, catering to researchers, scientists, and professionals in drug development. This document details the chemical properties, a plausible synthetic route, and extensive characterization data. It includes detailed experimental protocols, tabulated quantitative data for ease of comparison, and visualizations of the synthesis pathway and metabolic signaling pathways to facilitate a deeper understanding of this compound.

Chemical Properties and Pharmacological Profile

THJ-2201, with the IUPAC name --INVALID-LINK--methanone, is a structural analog of the synthetic cannabinoid AM-2201, where the indole core is replaced by an indazole ring.[1] Its molecular formula is C23H21FN2O, and it has a molar mass of 360.432 g/mol .

Pharmacology

THJ-2201 functions as a full agonist at both the CB1 and CB2 cannabinoid receptors, exhibiting high binding affinities. This potent activity at cannabinoid receptors underlies its psychoactive effects and potential therapeutic applications, as well as its abuse potential.

Synthesis of THJ-2201

Experimental Protocol: Proposed Synthesis

Step 1: N-Alkylation of Indazole-3-carboxylic Acid

-

Materials: Indazole-3-carboxylic acid, 1-bromo-5-fluoropentane, a suitable base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure:

-

Dissolve indazole-3-carboxylic acid in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise to the solution at room temperature.

-

Stir the mixture for a designated period to allow for the formation of the indazole anion.

-

Add 1-bromo-5-fluoropentane to the reaction mixture and heat to a specified temperature (e.g., 60-80 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid by column chromatography or recrystallization.

-

Step 2: Acylation with Naphthoyl Chloride

-

Materials: 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), 1-naphthoyl chloride, a Lewis acid catalyst (e.g., aluminum chloride), and an appropriate solvent (e.g., dichloromethane or dichloroethane).

-

Procedure:

-

Convert the carboxylic acid from Step 1 to its corresponding acid chloride by reacting it with the chlorinating agent.

-

In a separate flask, dissolve 1-naphthoyl chloride and the Lewis acid catalyst in the solvent under an inert atmosphere.

-

Slowly add the prepared acid chloride to this mixture at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench it with ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the final product, THJ-2201, using column chromatography.

-

// Reactants Indazole [label="Indazole-3-carboxylic Acid", fillcolor="#F1F3F4"]; Fluoropentane [label="1-Bromo-5-fluoropentane", fillcolor="#F1F3F4"]; Base [label="Base (e.g., NaH)", fillcolor="#F1F3F4"]; Naphthoyl [label="1-Naphthoyl Chloride", fillcolor="#F1F3F4"]; LewisAcid [label="Lewis Acid (e.g., AlCl3)", fillcolor="#F1F3F4"];

// Intermediates and Product Intermediate [label="1-(5-fluoropentyl)-1H-indazole-3-carboxylic Acid", fillcolor="#FFFFFF"]; Product [label="THJ-2201", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Indazole -> Intermediate [label="N-Alkylation", color="#34A853", fontcolor="#34A853"]; Fluoropentane -> Intermediate [color="#34A853"]; Base -> Intermediate [color="#34A853"]; Intermediate -> Product [label="Friedel-Crafts Acylation", color="#EA4335", fontcolor="#EA4335"]; Naphthoyl -> Product [color="#EA4335"]; LewisAcid -> Product [color="#EA4335"]; } dot Caption: Proposed two-step synthesis pathway for THJ-2201.

Characterization Data

The comprehensive characterization of THJ-2201 is essential for its identification and quality control. This involves a combination of spectroscopic and chromatographic techniques.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C23H21FN2O | |

| Molar Mass | 360.432 g/mol | |

| CB1 Receptor Binding Affinity (Ki) | 1.34 nM | [2] |

| CB2 Receptor Binding Affinity (Ki) | 1.32 nM | [2] |

Spectroscopic and Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method has been developed for the quantification of THJ-2201 in plasma.

-

Column: Reversed-phase C18

-

Mobile Phase: Acetonitrile and water mixture

-

Detection: UV at 220 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification of THJ-2201. The mass spectrum is characterized by specific fragmentation patterns that allow for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of THJ-2201, confirming the connectivity of atoms within the molecule.

Metabolic Pathways

The metabolism of THJ-2201 primarily occurs in the liver, mediated by cytochrome P450 enzymes. The major metabolic pathways include hydroxylation and oxidative defluorination. Understanding these pathways is crucial for toxicological assessments and for identifying appropriate biomarkers of exposure. For THJ-2201, 27 metabolites have been identified, with the main transformations being oxidative defluorination followed by carboxylation or glucuronidation, as well as glucuronidation of hydroxylated metabolites.

// Parent Compound THJ2201 [label="THJ-2201", fillcolor="#FBBC05"];

// Primary Metabolites Hydroxylated [label="Hydroxylated Metabolites", fillcolor="#F1F3F4"]; Defluorinated [label="Oxidative Defluorination", fillcolor="#F1F3F4"];

// Secondary Metabolites Glucuronidated_Hydrox [label="Glucuronidated Hydroxylated Metabolites", fillcolor="#FFFFFF"]; Carboxylated [label="Carboxylated Metabolites", fillcolor="#FFFFFF"]; Glucuronidated_Defluor [label="Glucuronidated Defluorinated Metabolites", fillcolor="#FFFFFF"];

// Edges this compound -> Hydroxylated [label="CYP450\n(Hydroxylation)", color="#4285F4", fontcolor="#4285F4"]; this compound -> Defluorinated [label="CYP450\n(Oxidative Defluorination)", color="#EA4335", fontcolor="#EA4335"]; Hydroxylated -> Glucuronidated_Hydrox [label="UGT\n(Glucuronidation)", color="#34A853", fontcolor="#34A853"]; Defluorinated -> Carboxylated [label="Oxidation", color="#5F6368", fontcolor="#5F6368"]; Defluorinated -> Glucuronidated_Defluor [label="UGT\n(Glucuronidation)", color="#34A853", fontcolor="#34A853"]; } dot Caption: Major metabolic pathways of THJ-2201.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of THJ-2201. While a specific, published synthesis protocol remains elusive, a robust synthetic strategy has been proposed based on established chemical principles. The provided characterization data and metabolic pathways offer a solid foundation for researchers and professionals working with this potent synthetic cannabinoid. Further research to fully elucidate and publish a detailed synthetic protocol and comprehensive spectral data is encouraged to enhance the scientific understanding and safe handling of THJ-2201.

References

An In-depth Technical Guide on the Metabolism and Metabolite Identification of THJ-2201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the synthetic cannabinoid THJ-2201, focusing on its metabolic pathways and the identification of its metabolites. The information is compiled from in vitro studies utilizing human liver microsomes and hepatocytes, as well as analyses of human urine samples.

Introduction

THJ-2201 is a synthetic cannabinoid that is an indazole analog of AM-2201.[1] Like many synthetic cannabinoids, THJ-2201 undergoes extensive metabolism in the human body, making the parent compound often undetectable in urine samples.[2] Therefore, understanding its metabolic fate is crucial for developing reliable analytical methods for its detection in forensic and clinical toxicology. This guide details the primary metabolic transformations of THJ-2201 and the experimental protocols used for their elucidation.

Metabolic Pathways of THJ-2201

THJ-2201 is subject to extensive Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2] The main metabolic reactions include monohydroxylation and oxidative defluorination.[2][3][4] Dihydrodiol formation on the naphthalene moiety has also been observed.[3][4]

The major metabolic pathways are:

-

Oxidative Defluorination: This is a predominant pathway for THJ-2201.[3][4] The fluorine atom on the N-pentyl chain is replaced by a hydroxyl group, which can be further oxidized to a carboxylic acid.[5][6] The resulting metabolite, THJ-018 pentanoic acid, is considered a key marker for identifying THJ-2201 intake.[5][6][7]

-

Monohydroxylation: Hydroxylation occurs primarily on the naphthyl moiety.[2]

-

Dihydrodiol Formation: This metabolic process also takes place on the naphthalene ring system.[3][4]

Subsequent to these Phase I reactions, the resulting metabolites can undergo Phase II metabolism, such as glucuronidation.[3][4]

In vitro studies have identified several cytochrome P450 isoenzymes that play a significant role in the metabolism of THJ-2201. These include CYP2B6, CYP2C19, CYP3A4, and CYP3A5.[2] The involvement of multiple CYP isoforms suggests that co-consumption of other drugs is unlikely to have a significant impact on the metabolism of THJ-2201.[2]

Metabolite Identification

Numerous metabolites of THJ-2201 have been identified through in vitro experiments. One study using pooled human liver microsomes identified 19 different metabolite groups, comprising 46 different metabolites and isomers.[2] Another study utilizing human hepatocytes identified 27 distinct metabolites.[3][4]

The most abundant metabolites identified after incubation of THJ-2201 with human hepatocytes are:

-

THJ-018 pentanoic acid (F25) : Formed through oxidative defluorination followed by oxidation.[5][6]

-

5'-OH-THJ-018 (F26) : The initial product of oxidative defluorination.[5][6]

These metabolites are considered the most suitable markers for detecting THJ-2201 consumption.[5][6][7]

Quantitative Data Summary

The following table summarizes the key metabolites of THJ-2201 and their significance as identified in the literature.

| Metabolite ID | Metabolite Name/Description | Metabolic Pathway | Abundance/Significance | Reference |

| F25 | THJ-018 pentanoic acid | Oxidative defluorination and subsequent oxidation | Most abundant metabolite in human hepatocyte incubation; Target marker for intake | [5][6][7] |

| F26 | 5'-OH-THJ-018 | Oxidative defluorination | Abundant metabolite in human hepatocyte incubation | [5][6] |

| - | Naphthyl-monohydroxylated metabolites | Monohydroxylation | Major metabolic pathway | [2] |

| - | Naphthalene dihydrodiol metabolites | Dihydrodiol formation | Observed metabolic pathway | [3][4] |

Experimental Protocols

The identification of THJ-2201 metabolites has been primarily achieved through in vitro studies using human liver microsomes and hepatocytes, followed by analysis with high-resolution mass spectrometry (HR-MS).

-

Objective: To identify the metabolic profile of THJ-2201 in a system that closely mimics in vivo conditions.

-

Procedure:

-

Cryopreserved human hepatocytes are thawed and cultured.

-

THJ-2201 (e.g., at a concentration of 10 μmol/L) is added to the hepatocyte culture.[3][8]

-

The culture is incubated for a specified period (e.g., 3 hours).[3][8]

-

The reaction is quenched, typically by adding a cold organic solvent like acetonitrile.

-

The sample is centrifuged to precipitate proteins.

-

The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.[3][8]

-

-

Objective: To identify the metabolites produced by Phase I enzymes, particularly cytochrome P450s.

-

Procedure:

-

Pooled human liver microsomes are incubated with THJ-2201.[2]

-

The incubation mixture contains a NADPH-regenerating system to support CYP450 activity.

-

The reaction is initiated by adding the substrate (THJ-2201) and incubated at 37°C.

-

The reaction is terminated by the addition of a quenching solvent.

-

Sample workup is performed similar to the hepatocyte incubation protocol.

-

-

Objective: To identify and structurally elucidate the metabolites of THJ-2201.

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TripleTOF 5600+).[3]

-

Procedure:

-

The reconstituted sample from the in vitro incubation is injected into the LC-HRMS system.

-

Chromatographic separation is performed to resolve the parent drug and its metabolites.

-

Mass spectrometric data is acquired using a full scan and information-dependent acquisition (IDA) to trigger product ion scans.[3] A mass defect filter can be employed to selectively acquire data for potential metabolites.[3]

-

Metabolite identification is based on accurate mass measurement, retention time, and fragmentation patterns observed in the product ion spectra.

-

Visualizations

Caption: Phase I and Phase II metabolic pathways of THJ-2201.

Caption: Workflow for THJ-2201 metabolite identification.

References

- 1. finest-rc.com [finest-rc.com]

- 2. Phase I metabolic profiling of the synthetic cannabinoids THJ-018 and THJ-2201 in human urine in comparison to human liver microsome and cytochrome P450 isoenzyme incubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. jdc.jefferson.edu [jdc.jefferson.edu]

- 6. frontiersin.org [frontiersin.org]

- 7. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes. | Semantic Scholar [semanticscholar.org]

Neurotoxic Potential of THJ-2201 in Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the neurotoxic potential of the synthetic cannabinoid THJ-2201 as evaluated in in-vitro cell culture models. The primary focus of this document is to consolidate and present the current scientific findings on the effects of THJ-2201 on neuronal cell viability, mitochondrial function, and neuronal differentiation. All presented data is derived from peer-reviewed research, with a central focus on the comprehensive study by Alexandre et al. (2020) utilizing the NG108-15 neuroblastoma x glioma cell line. This guide details the experimental protocols used in these key studies and visualizes the implicated signaling pathways and experimental workflows to provide a thorough resource for researchers in neurotoxicology and drug development.

Data on THJ-2201 Cytotoxicity and Mitochondrial Function

The neurotoxic potential of THJ-2201 has been primarily assessed through its effects on cell viability and mitochondrial integrity. The following tables summarize the quantitative data from cytotoxicity and mitochondrial function assays performed on NG108-15 cells following a 24-hour exposure to THJ-2201.

Table 1: Cytotoxicity of THJ-2201 in NG108-15 Cells (MTT Assay) [1]

| Parameter | Value | Unit |

| EC50 | 38.30 | µM |

| NOEC | 10.00 | µM |

| LOEC | 25.00 | µM |

| Slope | 1.83 | - |

| Maximal Effect (% cell death) | 100 | % |

EC50: Half-maximal effective concentration; NOEC: No-observed-effect concentration; LOEC: Lowest-observed-effect concentration.

Table 2: Effect of THJ-2201 on Mitochondrial Membrane Potential in NG108-15 Cells (TMRE Assay) [2]

| THJ-2201 Concentration | Fold Change vs. Control (0.1% DMSO) |

| 1 pM | 1.28 |

| 10 pM | Not Statistically Significant |

| 100 pM | Not Statistically Significant |

| 1 nM | Not Statistically Significant |

| 10 nM | Not Statistically Significant |

| 100 nM | Not Statistically Significant |

| 1 µM | Not Statistically Significant |

Data represents the fold increase in Tetramethylrhodamine, Ethyl Ester (TMRE) accumulation, indicating mitochondrial membrane hyperpolarization.

At biologically relevant concentrations (≤1 µM), THJ-2201 did not significantly affect cell viability as determined by MTT, neutral red inclusion, and LDH release assays.[1] However, a significant increase in mitochondrial membrane potential was observed at a concentration of 1 pM.[2] No significant alterations in intracellular ATP levels were detected at the tested concentrations.

Impact of THJ-2201 on Neuronal Differentiation

A key aspect of the neurotoxic potential of THJ-2201 relates to its influence on neurodevelopmental processes. Studies have shown that THJ-2201 promotes neurite outgrowth in NG108-15 cells in a CB1 receptor-dependent manner.

Table 3: Effect of a Single Dose of THJ-2201 on Neurite Outgrowth in NG108-15 Cells after 72 hours [2]

| THJ-2201 Concentration | Primary Neurite Differentiation Ratio (vs. Control) | Total Primary Neurite Length (vs. Control) |

| 1 pM | ~1.5-fold increase | ~1.7-fold increase |

| 10 pM | ~1.6-fold increase | ~1.8-fold increase |

| 100 pM | ~1.7-fold increase | ~1.9-fold increase |

| 1 nM | ~1.8-fold increase | ~2.0-fold increase |

| 10 nM | Not Statistically Significant | Not Statistically Significant |

| 100 nM | Not Statistically Significant | Not Statistically Significant |

| 1 µM | Not Statistically Significant | Not Statistically Significant |

Table 4: Expression of Neuronal Markers in NG108-15 Cells Following Repeated Exposure to THJ-2201 for 72 hours

| Neuronal Marker | THJ-2201 Concentration | Outcome |

| β3-tubulin | 1 nM | No significant change |

| PSD-95 | 1 nM | No significant change |

| p73 | 1 nM | Decreased expression |

| Synaptophysin | 1 nM | No significant change |

While THJ-2201 significantly increased neurite outgrowth, it did not alter the expression of the neuronal markers β3-tubulin or PSD-95.[2] A decrease in the expression of the differentiation-associated protein p73 was observed at a concentration of 1 nM.[2]

Experimental Protocols

Cell Culture

-

Cell Line: NG108-15 (neuroblastoma x glioma hybrid).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assays

-

MTT Assay:

-

Seed NG108-15 cells in 96-well plates and allow them to adhere.

-

Expose cells to various concentrations of THJ-2201 (or vehicle control) for 24 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Neutral Red Inclusion Assay:

-

Following a 24-hour exposure to THJ-2201, incubate cells with a medium containing neutral red dye for 2-3 hours.

-

Wash the cells to remove the excess dye.

-

Extract the incorporated dye from the lysosomes using a destaining solution.

-

Measure the absorbance at 540 nm.

-

-

LDH Release Assay:

-

After a 24-hour incubation with THJ-2201, collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Measure the absorbance at the wavelength specified by the kit manufacturer.

-

Mitochondrial Membrane Potential Assay (TMRE)

-

Culture NG108-15 cells in appropriate plates for fluorescence microscopy or a 96-well black plate for plate reader analysis.

-

Expose cells to THJ-2201 for 24 hours.

-

Incubate the cells with Tetramethylrhodamine, Ethyl Ester (TMRE) solution in a serum-free medium for 20-30 minutes at 37°C.

-

Wash the cells with a suitable buffer to remove the excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with an excitation/emission of ~549/575 nm.

Neurite Outgrowth Assay

-

Seed NG108-15 cells on plates coated with a suitable substrate (e.g., poly-L-lysine).

-

Induce differentiation by switching to a differentiation medium (e.g., DMEM with 1% FBS, forskolin, and retinoic acid).

-

Treat the cells with the desired concentrations of THJ-2201.

-

After 72 hours, fix the cells with 4% paraformaldehyde.

-

Capture images of the cells using a microscope.

-

Quantify neurite length and the number of neurite-bearing cells using image analysis software.

Western Blot for Neuronal Markers

-

Lyse the THJ-2201-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against β3-tubulin, PSD-95, p73, and synaptophysin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein expression to a loading control such as β-actin or GAPDH.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for THJ-2201-Induced Neuronal Differentiation

The pro-differentiative effects of THJ-2201 in NG108-15 cells are mediated through the activation of the cannabinoid type 1 (CB1) receptor. While the precise downstream signaling cascade for THJ-2201 is not fully elucidated in this specific context, the known signaling pathways for CB1 receptor activation in neuronal cells involve the modulation of adenylyl cyclase and the activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal differentiation and survival.

Caption: Proposed CB1R signaling cascade for THJ-2201.

Experimental Workflow for Assessing Neurotoxicity

The following diagram illustrates the general workflow for evaluating the neurotoxic potential of THJ-2201 in cell cultures, from cell preparation to data analysis.

Caption: General workflow for in-vitro neurotoxicity testing.

Conclusion

The available in-vitro data indicates that THJ-2201, at concentrations below 10 µM, does not induce overt cytotoxicity in NG108-15 neuronal cells.[1] However, it exhibits the potential to disrupt neurodevelopmental processes by promoting neurite outgrowth in a CB1 receptor-dependent manner.[2] The observed hyperpolarization of the mitochondrial membrane at very low concentrations suggests subtle effects on mitochondrial function that warrant further investigation.[2] Notably, there is a lack of evidence for THJ-2201 inducing significant apoptosis or reactive oxygen species production in this neuronal cell model at the tested concentrations. Further research is required to fully elucidate the downstream signaling pathways activated by THJ-2201 and to understand the long-term consequences of its effects on neuronal differentiation and mitochondrial dynamics. This guide serves as a foundational resource for designing future studies and for the continued risk assessment of novel psychoactive substances.

References

THJ-2201: A Technical Guide on its Legal Status, Scheduling, and Core Research Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cannabinoid THJ-2201, focusing on its legal status, pharmacological data, and relevant experimental methodologies. THJ-2201, an analog of AM-2201, is a potent agonist of cannabinoid receptors and has been subject to significant legal and regulatory action worldwide. This document consolidates key data into structured tables and visual diagrams to serve as an essential resource for the scientific community engaged in research involving this compound.

Legal Status and Scheduling

THJ-2201 was developed as a research chemical, often marketed as a "legal" alternative to controlled cannabinoids.[1] However, due to its potent psychoactive effects and potential for abuse, numerous countries have enacted legislation to control its production, distribution, and possession. The legal landscape is complex and varies significantly by jurisdiction.

Table 1: International Legal Status of THJ-2201

| Jurisdiction | Legal Status/Schedule | Details |

| United States | Schedule I Controlled Substance | Permanently placed into Schedule I of the Controlled Substances Act (CSA).[2][3][4][5] Substances in this schedule have no currently accepted medical use, a lack of accepted safety for use under medical supervision, and a high potential for abuse.[5] The temporary scheduling was extended before the permanent rule was finalized.[6][7][8] |

| United Kingdom | Class B Controlled Substance | Controlled under the third-generation synthetic cannabinoids generic definition, effective December 14, 2016. It is illegal to possess, produce, supply, or import.[1] |

| Germany | Anlage II BtMG (Narcotics Act, Schedule II) | Controlled as of December 13, 2014. It is illegal to manufacture, possess, import, export, buy, sell, procure, or dispense without a license.[1][2] |

| Denmark | Controlled Substance | Listed on the list of controlled drugs as of August 25, 2015.[1] |

| Sweden | Controlled Substance | THJ-2201 is a controlled substance in Sweden.[1] |

| Latvia | Schedule I Controlled Substance | Classified as a Schedule I controlled substance.[1] |

| Switzerland | Controlled Substance (Verzeichnis E) | THJ-018, a related compound, is specifically named. While THJ-2201 is not explicitly named, it may be controlled under analogue legislation.[1] |

| Netherlands | Prohibited | As of July 1, 2025, THJ-2201 is explicitly named and prohibited under an amendment to the Dutch Opium Act targeting synthetic cannabinoids.[9] |

| European Union | Monitored as a New Psychoactive Substance (NPS) | Monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[10][11] While not uniformly scheduled across the EU, many member states have individual control measures. |

Pharmacological Data

THJ-2201 is an indazole-based synthetic cannabinoid and a structural analog of AM-2201.[2] It functions as a potent, full agonist at both the CB1 and CB2 cannabinoid receptors, which accounts for its significant psychoactive effects.[2]

Table 2: Receptor Binding Affinity of THJ-2201

| Receptor | Binding Affinity (Ki) | Receptor Type | Notes |

| CB1 | 1.34 nM | Cannabinoid Receptor 1 | Full agonist activity.[2] |

| CB2 | 1.32 nM | Cannabinoid Receptor 2 | Full agonist activity.[2] |

Key Experimental Protocols

In Vitro Metabolism in Human Hepatocytes

This protocol is essential for identifying the primary metabolites of THJ-2201, which are crucial for developing forensic and clinical screening methods.

-

Objective: To characterize the metabolic profile of THJ-2201.

-

Methodology:

-

Incubation: Incubate 10 μmol/L of THJ-2201 with human hepatocytes for 3 hours.[3]

-

Sample Preparation: Following incubation, terminate the reaction and prepare the sample for analysis. This typically involves protein precipitation with acetonitrile, centrifugation, and transfer of the supernatant.

-

Analysis: Utilize high-resolution mass spectrometry (HR-MS), such as a TripleTOF system, to analyze the sample.[3]

-

Data Acquisition: Acquire data using a full scan and an information-dependent acquisition (IDA) triggered product ion scan with a mass defect filter.[3]

-

-

Key Findings: For THJ-2201, 27 metabolites were identified. The predominant metabolic pathways include oxidative defluorination followed by carboxylation or glucuronidation, and the glucuronidation of hydroxylated metabolites.[3] Dihydrodiol formation on the naphthalene moiety is also observed.[3]

Neuronal Differentiation Assay using NG108-15 Cells

This protocol assesses the potential neurodevelopmental toxicity of THJ-2201 by examining its effects on neuronal differentiation.

-

Objective: To determine if THJ-2201 affects neuronal differentiation in vitro.

-

Methodology:

-

Cell Culture: Culture NG108-15 neuroblastoma x glioma cells.

-